2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}-N-(1-cyanocyclohexyl)acetamide
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Overview
Description
This compound is characterized by its unique structure, which includes a chlorothiophene ring, an amino group, and a cyanocyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}-N-(1-cyanocyclohexyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 5-chlorothiophene-2-carboxylic acid with ethylamine to form 1-(5-chlorothiophen-2-yl)ethylamine. This intermediate is then reacted with 1-cyanocyclohexylacetyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction conditions to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}-N-(1-cyanocyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or cyano groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}-N-(1-cyanocyclohexyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chlorothiophene ring and amino group may play a crucial role in binding to these targets, thereby modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}-N-(1-cyanocyclohexyl)acetamide
- **2-{[1-(5-bromothiophen-2-yl)ethyl]amino}-N-(1-cyanocyclohexyl)acetamide
- **2-{[1-(5-methylthiophen-2-yl)ethyl]amino}-N-(1-cyanocyclohexyl)acetamide
Uniqueness
Compared to similar compounds, this compound stands out due to the presence of the chlorine atom in the thiophene ring. This substitution can significantly influence the compound’s reactivity, stability, and biological activity, making it a unique and valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[1-(5-chlorothiophen-2-yl)ethylamino]-N-(1-cyanocyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3OS/c1-11(12-5-6-13(16)21-12)18-9-14(20)19-15(10-17)7-3-2-4-8-15/h5-6,11,18H,2-4,7-9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSUNFQSVFGUQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)NCC(=O)NC2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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